molecular formula C17H18N2O B11121916 5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole CAS No. 1018164-63-0

5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11121916
CAS No.: 1018164-63-0
M. Wt: 266.34 g/mol
InChI Key: DBRKHODIOIEUFF-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound features a benzimidazole core with methyl groups at the 5 and 6 positions and a phenoxyethyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 5,6-dimethyl-1H-benzimidazole.

    Alkylation: The benzimidazole is alkylated at the 2 position using 1-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole core.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethyl-1H-benzimidazole: Lacks the phenoxyethyl group, which may reduce its biological activity.

    2-phenoxyethyl-1H-benzimidazole: Lacks the methyl groups at the 5 and 6 positions, which could affect its chemical properties.

Uniqueness

5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole is unique due to the combination of its structural features, which may confer enhanced biological activity and chemical stability compared to similar compounds.

Properties

CAS No.

1018164-63-0

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

5,6-dimethyl-2-(1-phenoxyethyl)-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-11-9-15-16(10-12(11)2)19-17(18-15)13(3)20-14-7-5-4-6-8-14/h4-10,13H,1-3H3,(H,18,19)

InChI Key

DBRKHODIOIEUFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(C)OC3=CC=CC=C3

Origin of Product

United States

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